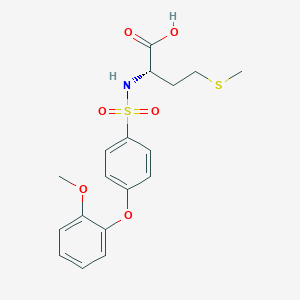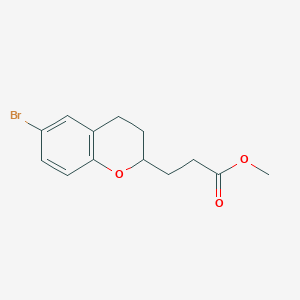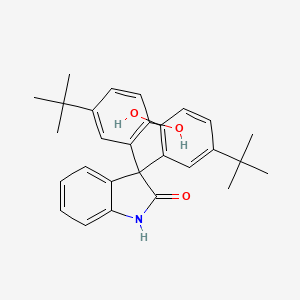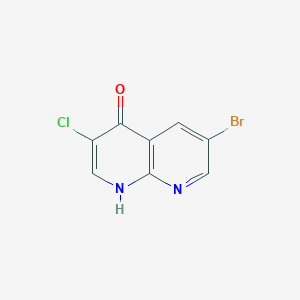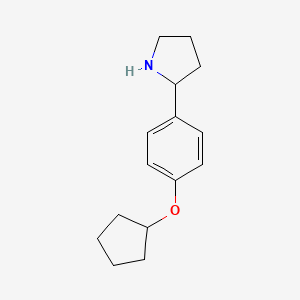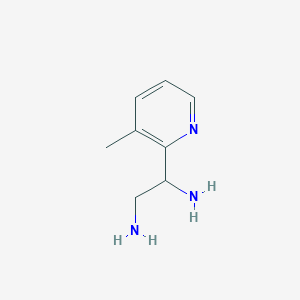
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 3-methyl-2-pyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired diamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the pyridyl ring or the ethane-1,2-diamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
作用机制
The mechanism of action of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms to form stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-: This compound has two pyridyl groups attached to the ethane-1,2-diamine moiety, providing different steric and electronic properties compared to 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: This compound has four pyridyl groups, making it a more complex ligand with potentially different coordination behavior.
Uniqueness
This compound is unique due to the presence of the 3-methyl-2-pyridyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and binding interactions, making it a valuable compound for various applications .
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-(3-methylpyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-6-3-2-4-11-8(6)7(10)5-9/h2-4,7H,5,9-10H2,1H3 |
InChI 键 |
XUDWBBZFPMHYIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
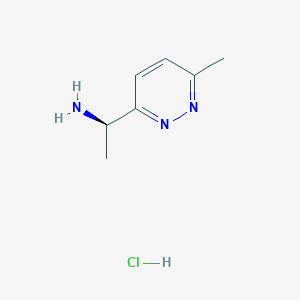
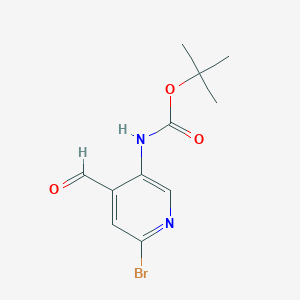
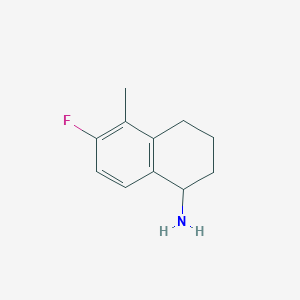
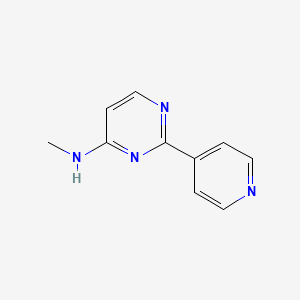
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
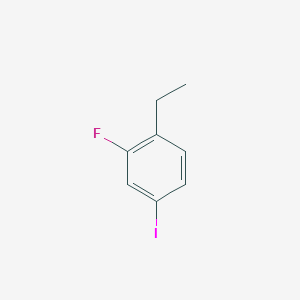
![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
